4-fluoro-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide
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Overview
Description
4-FLUORO-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE is a synthetic organic compound characterized by the presence of a fluorine atom, a benzamide group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-FLUORO-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Attachment of the Benzamide Group: The benzamide group is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-FLUORO-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine or other oxidizing agents.
Reduction: Reduction reactions may involve the use of hydrazine derivatives.
Substitution: Substitution reactions can occur at the fluorine or benzamide groups, often using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO under oxygen.
Reduction: Hydrazine hydrate, phenyl hydrazine.
Substitution: Aryl halides, organoboron compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
4-FLUORO-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-FLUORO-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 4-FLUORO-N-(1-METHYL-1H-PYRAZOL-5-YL)BENZAMIDE
- 2-FLUORO-N-(1-(1-(4-FLUOROBENZYL)-1H-BENZIMIDAZOL-2-YL)ETHYL)BENZAMIDE
- 4-BROMO-N-(1-METHYL-1H-PYRAZOL-3-YL)BENZAMIDE
Comparison: Compared to similar compounds, 4-FLUORO-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE is unique due to its specific substitution pattern and the presence of both a fluorine atom and a pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H16FN3O |
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Molecular Weight |
261.29 g/mol |
IUPAC Name |
4-fluoro-N-[3-(5-methylpyrazol-1-yl)propyl]benzamide |
InChI |
InChI=1S/C14H16FN3O/c1-11-7-9-17-18(11)10-2-8-16-14(19)12-3-5-13(15)6-4-12/h3-7,9H,2,8,10H2,1H3,(H,16,19) |
InChI Key |
MOZLZPHSHWRONY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCCNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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